molecular formula C6H8Cl2N2 B090207 4-Chlorophenylhydrazine hydrochloride CAS No. 1073-70-7

4-Chlorophenylhydrazine hydrochloride

Cat. No.: B090207
CAS No.: 1073-70-7
M. Wt: 179.04 g/mol
InChI Key: YQVZREHUWCCHHX-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-Chlorophenylhydrazine hydrochloride involves several steps:

    Diazotization Reaction: 4-Chloroaniline is dissolved in water and hydrochloric acid is added to form a solution.

    Reduction Reaction: The diazonium salt solution is added to an ammonium sulfite aqueous solution at room temperature.

    Acidification Reaction: Hydrochloric acid is added dropwise to the solution obtained from the reduction reaction at 50-70°C.

Chemical Reactions Analysis

4-Chlorophenylhydrazine hydrochloride undergoes various chemical reactions:

Common reagents used in these reactions include sodium nitrite, ammonium sulfite, and hydrochloric acid . Major products formed from these reactions include azobenzenes, hydrazobenzenes, and substituted phenylhydrazines.

Mechanism of Action

The mechanism of action of 4-Chlorophenylhydrazine hydrochloride involves its interaction with enzymes and other molecular targets. For example, it reacts with prostaglandin H synthase (PGHS) Fe(III) under aerobic conditions, leading to the partial destruction of the heme and formation of a new complex absorbing at 436 nm

Comparison with Similar Compounds

4-Chlorophenylhydrazine hydrochloride can be compared with other similar compounds such as:

  • 4-Bromophenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 2,4-Dichlorophenylhydrazine hydrochloride
  • 3-Bromophenylhydrazine hydrochloride
  • 3-Nitrophenylhydrazine hydrochloride

These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. For instance, the presence of different halogen atoms (bromine, fluorine) or nitro groups can influence the compound’s chemical behavior and suitability for specific reactions .

Properties

IUPAC Name

(4-chlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVZREHUWCCHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1073-69-4 (Parent)
Record name p-Chlorophenylhydrazine hydrochloride
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DSSTOX Substance ID

DTXSID30148000
Record name p-Chlorophenylhydrazine hydrochloride
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Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-70-7
Record name Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1)
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Record name p-Chlorophenylhydrazine hydrochloride
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Record name 4-Chlorophenylhydrazine hydrochloride
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Record name p-Chlorophenylhydrazine hydrochloride
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Record name p-chlorophenylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4-chlorophenylhydrazine hydrochloride?

A1: this compound is primarily used as a chemical building block in organic synthesis. It serves as a key starting material for producing various heterocyclic compounds, particularly pyrazole derivatives. [, , , , ] These derivatives find applications in pharmaceuticals, agrochemicals, and other industries.

Q2: What is a more environmentally friendly approach to synthesizing this compound?

A2: Traditional methods for synthesizing this compound often involve the reduction of diazotized 4-chloroaniline, leading to significant wastewater generation. A greener alternative utilizes 4-bromochlorobenzene and hydrazine hydrate as starting materials in the presence of a phase transfer catalyst. [, ] This approach minimizes wastewater production and allows for the recovery and reuse of excess hydrazine hydrate and solvent.

Q3: How does the choice of reducing agent impact the synthesis of this compound?

A3: Using ammonium sulfite as the reducing agent instead of the commonly used sodium sulfite offers several advantages. [] Ammonium sulfite is easier to handle during material charging, preventing caking issues associated with solid sodium sulfite. Additionally, the byproducts formed during acidification with ammonium sulfite, namely ammonium chloride and ammonium hydrogen sulfate, exhibit high water solubility. This facilitates smoother acidification and reduces side reactions, ultimately improving product quality and yield.

Q4: Can you provide an example of a specific reaction pathway involving this compound and its product characterization?

A4: One example is the reaction of this compound with 6-(4-methoxyphenyl)-4-methylthio-2-oxo-2H-pyran-3-carbonitrile. This reaction yields [1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-5-yl]acetonitrile (C18H14ClN3O) as one of the products. [] Single-crystal X-ray diffraction studies were used to determine the crystal structure, revealing that the best planes of the phenyl rings in the methoxyphenyl and chlorophenyl groups are aligned at specific angles relative to the pyrazole ring.

Q6: How can 1- and 2-substituted []benzopyrano[4,3-c]pyrazolo-4-ones be distinguished?

A6: A straightforward method to differentiate between these isomers relies on 1H NMR spectroscopy. By comparing the chemical shifts of the C(3)-H proton in two different solvents, DMSO-d6 and CDCl3, one can distinguish between the 1- and 2-substituted []benzopyrano[4,3-c]pyrazolo-4-ones. [] This distinction is crucial for characterizing and confirming the structures of these compounds.

Q6: What is a notable reaction involving this compound in the context of pyrazole synthesis?

A7: A study focused on synthesizing 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one utilized this compound and ethyl benzoylacetate as starting materials. [] Through a single-factor orthogonal design method experiment, the optimal reaction conditions, including solvent volume, reaction time, and temperature, were determined. These optimized conditions resulted in a high yield (99.0%) of the desired pyrazole compound with excellent purity (>99%).

Q7: Are there any instances where the reaction with this compound leads to unexpected products?

A8: Yes, research on the reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with various phenylhydrazine hydrochlorides revealed an intriguing outcome. [] While reactions with 4-methyl or 4-methoxyphenylhydrazine hydrochloride yielded the expected indole derivatives, using this compound resulted in a mixture of the anticipated indole and an unexpected phenylpyrazole product. This finding highlights the potential for this compound to participate in diverse reaction pathways, yielding a mix of products under specific conditions.

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